molecular formula C5H5BrN2O2 B2553854 5-Bromo-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 2510868-43-4

5-Bromo-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2553854
CAS No.: 2510868-43-4
M. Wt: 205.011
InChI Key: LGFSAXJQSGIGED-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-1H-pyrazole and bromine.

    Bromination: The bromination of 3-methyl-1H-pyrazole is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to introduce the bromine atom at the 5-position.

    Carboxylation: The resulting 5-bromo-3-methyl-1H-pyrazole is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-3-methyl-1H-pyrazole-4-carboxylic acid derivatives.

Scientific Research Applications

5-Bromo-3-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the bromine atom at the 5-position.

    5-Bromo-1H-pyrazole-4-carboxylic acid: Lacks the methyl group at the 3-position.

    5-Bromo-3-methyl-1H-pyrazole: Lacks the carboxylic acid group at the 4-position.

Uniqueness

5-Bromo-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of all three substituents (bromine, methyl, and carboxylic acid) on the pyrazole ring, which imparts distinct chemical and biological properties

Biological Activity

5-Bromo-3-methyl-1H-pyrazole-4-carboxylic acid (C5H5BrN2O2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C5H5BrN2O2
  • SMILES : CC1=C(C(=NN1)Br)C(=O)O
  • InChIKey : LGFSAXJQSGIGED-UHFFFAOYSA-N

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted the synthesis of various pyrazole derivatives that were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to 5-bromo derivatives showed up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives. Notably, compounds with structural similarities to this compound demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives were screened against MCF7 and A549 cell lines, showing IC50 values indicating significant growth inhibition . The mechanisms often involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer proliferation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These include:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Some pyrazole derivatives have been shown to inhibit CDKs, which are crucial for cell cycle regulation. This inhibition can lead to reduced cancer cell proliferation.
  • Anti-inflammatory Pathways : The compound may modulate inflammatory pathways by inhibiting the synthesis or activity of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeReferenceObservations
Anti-inflammatory Up to 85% inhibition of TNF-α at 10 µM concentration
Anticancer Significant cytotoxicity against MCF7 (IC50 = 3.79 µM)
Cytokine Inhibition IL-6 inhibition up to 93% compared to dexamethasone

Case Study: Cytotoxicity Against Cancer Cell Lines

In a notable case study, a series of pyrazole derivatives including 5-bromo variants were synthesized and evaluated for their anticancer properties. The results indicated that specific substitutions on the pyrazole ring enhanced cytotoxicity against various cancer cell lines, suggesting structure-activity relationships that could guide future drug design efforts .

Properties

IUPAC Name

3-bromo-5-methyl-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-2-3(5(9)10)4(6)8-7-2/h1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFSAXJQSGIGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2510868-43-4
Record name 5-bromo-3-methyl-1H-pyrazole-4-carboxylic acid
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